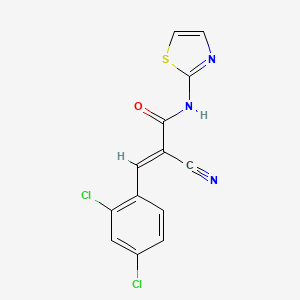

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, commonly known as DCP-LA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of thiazole derivatives and is known to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.

Applications De Recherche Scientifique

Herbicidal Activity

A related compound to (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been synthesized and explored for its potential as a herbicide. This compound, part of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrated significant herbicidal activities, inhibiting PSII electron transport in plants. The study found that certain derivatives within this class showed exceptional herbicidal efficacy at relatively low application rates, highlighting the potential of this chemical structure in agricultural weed management (Wang et al., 2004).

Material Science

Another research avenue for compounds related to (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is in the field of material science, particularly in the synthesis of polymers. Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups were synthesized from a related monomer. These polymers exhibited remarkable solubility in organic solvents and demonstrated stability up to high temperatures without undergoing thermal transitions. The presence of amino and cyano groups in the polymer structure did not affect their polymerization, suggesting that similar functional groups in (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide could offer unique properties for polymer synthesis (Kim et al., 2016).

Corrosion Inhibition

The chemical structure of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide may also be relevant in the context of corrosion inhibition. Thiazole and thiadiazole derivatives, which share structural similarities with the compound , have been studied for their effectiveness in protecting iron against corrosion. Through density functional theory (DFT) calculations and molecular dynamics simulations, these derivatives were found to exhibit promising inhibition performances, suggesting that the thiazole component in (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide could contribute to similar applications (Kaya et al., 2016).

Propriétés

IUPAC Name |

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS/c14-10-2-1-8(11(15)6-10)5-9(7-16)12(19)18-13-17-3-4-20-13/h1-6H,(H,17,18,19)/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTMUVFNDGSDBE-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)

![Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2365221.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2365222.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2365224.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2365225.png)

![N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2365226.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)

![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2365231.png)

![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)

![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)